molecular formula C12H16ClN3O5S B7810634 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID

5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID

Cat. No.: B7810634
M. Wt: 349.79 g/mol
InChI Key: JZCNLMBRQJBFJW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamoyl group and a sulfonyl group attached to an L-ornithine backbone, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-ornithine. The protected L-ornithine is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-carbamoyl-N~2~-[(4-methylphenyl)sulfonyl]-L-ornithine
  • N~5~-carbamoyl-N~2~-[(4-bromophenyl)sulfonyl]-L-ornithine
  • N~5~-carbamoyl-N~2~-[(4-fluorophenyl)sulfonyl]-L-ornithine

Uniqueness

5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S/c13-8-3-5-9(6-4-8)22(20,21)16-10(11(17)18)2-1-7-15-12(14)19/h3-6,10,16H,1-2,7H2,(H,17,18)(H3,14,15,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCNLMBRQJBFJW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CCCNC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N[C@@H](CCCNC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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